

Comprehensive Solubility Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044

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Executive Summary & Compound Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) is a substituted

-hydroxy acid (AHA) serving as a critical intermediate in the synthesis of pharmaceutical agents such as Phenaglycodol (a sedative/anticonvulsant) and as a reference standard in metabolic profiling of chlorophenyl-containing drugs.^{[1][2][3]}

Its solubility profile is governed by the interplay between its lipophilic p-chlorophenyl moiety and its hydrophilic

-hydroxy-carboxylic acid headgroup. Understanding this balance is essential for optimizing extraction yields (e.g., from ether/water partitions) and designing crystallization protocols.

Physicochemical Identity

Property	Value / Description	Source
IUPAC Name	2-(4-Chlorophenyl)-2-hydroxypropanoic acid	[1]
Synonyms	p-Chloroatrolactic acid; 4-Chloro-alpha-methylmandelic acid	[2]
Molecular Formula		[1]
Molecular Weight	200.62 g/mol	[1]
Melting Point	117 – 120 °C	[2]
Physical State	White to off-white crystalline solid	[3]
pKa (Predicted)	3.4 – 3.7 (Acidic)	[4]
LogP (Predicted)	1.6 – 1.9	[5]

Solubility Profile & Thermodynamics

Aqueous Solubility & pH Dependence

As a weak organic acid, the aqueous solubility of **2-(4-Chlorophenyl)-2-hydroxypropionic acid** is strictly pH-dependent. The intrinsic solubility (

) of the protonated (neutral) form is low due to the hydrophobic p-chlorophenyl ring, while the ionized carboxylate form exhibits high solubility.

- pH < pKa (~3.5): The compound exists primarily in its neutral, protonated form. Solubility is limited by the crystal lattice energy (MP ~119°C).
 - Estimated
: 0.5 – 2.0 mg/mL (at 25°C).
- pH > pKa: Solubility increases exponentially as the acid deprotonates to form the 2-(4-chlorophenyl)-2-hydroxypropionate anion.

- pH > 6.0: Complete dissolution is typically achieved, forming stable sodium or potassium salts.

Mechanism of Dissolution: The presence of the

-hydroxyl group facilitates intramolecular hydrogen bonding with the carboxylate, potentially stabilizing the neutral form and slightly lowering the pKa compared to unsubstituted propionic acid analogues.

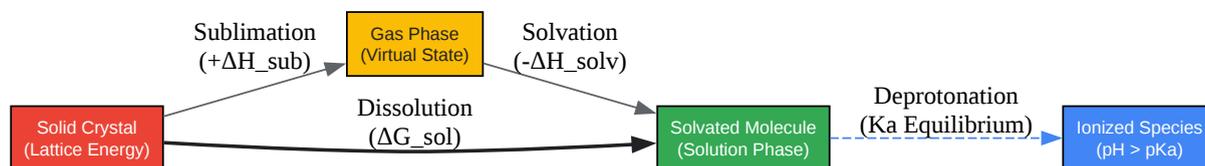
Organic Solvent Solubility

The compound exhibits a "like-dissolves-like" behavior typical of polar aromatic compounds.

Solvent Class	Solubility Rating	Mechanistic Insight
Diethyl Ether	High	Primary extraction solvent during synthesis; disrupts intermolecular H-bonds.
Ethanol / Methanol	High	Soluble; used for recrystallization. Forms H-bonds with solvent.
DMSO / DMF	Very High	>50 mg/mL; preferred for preparing stock solutions for biological assays.
Chloroform	Moderate	Soluble, though less efficient than ethers due to lack of H-bond acceptance.
Water	Low	Limited by the hydrophobic aromatic ring (unless pH is adjusted).

Thermodynamic Dissolution Cycle

The dissolution process involves the disruption of the crystal lattice (enthalpic penalty) followed by solvation (enthalpic gain).



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Figure 1: Thermodynamic cycle of dissolution. The transition from solid to solution is driven by the solvation energy overcoming the lattice energy, further enhanced by ionization at physiological pH.

Experimental Methodologies for Profiling

To validate the solubility profile for regulatory or formulation purposes, the following "Self-Validating" protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard for determining thermodynamic solubility.

- Preparation: Add excess solid **2-(4-Chlorophenyl)-2-hydroxypropionic acid** to 5 mL of media (Buffer pH 1.2, 4.5, 6.8, and water).
- Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.
- Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a saturated PVDF filter (0.22 μm). Critical: Pre-saturate filter to prevent adsorption loss.
- Quantification: Analyze supernatant via HPLC-UV (220–254 nm).
- pH Verification: Measure the pH of the supernatant after equilibrium; the acidity of the compound may shift the buffer pH.

Potentiometric Titration (pK_a Determination)

Accurate pK_a is required to predict pH-dependent solubility (

).

- Instrument: Mettler Toledo or Sirius T3.
- Protocol: Dissolve ~1 mg of compound in 0.1 M KCl (to maintain ionic strength). Titrate with 0.1 M KOH.
- Analysis: The inflection point of the titration curve yields the pKa.
- Validation: Use Bjerrum plots to confirm mono-protic behavior.

HPLC Analytical Method

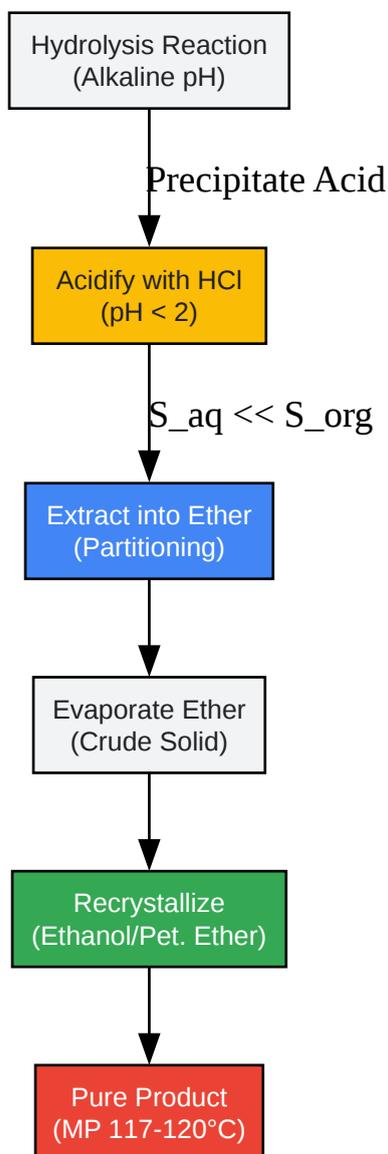
For quantifying solubility samples:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v].
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 230 nm (Absorption maximum of chlorophenyl ring).

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy described in the synthesis of Phenaglycodol intermediates [2].

- Extraction: The acid is extracted from acidified aqueous reaction mixtures (pH < 2) into Diethyl Ether. At this pH, the neutral form partitions almost exclusively into the organic phase.
- Recrystallization:
 - Solvent: Ethanol or Benzene/Petroleum Ether mixtures.
 - Procedure: Dissolve in hot ethanol (high solubility), then cool or add anti-solvent (petroleum ether) to precipitate purified crystals (MP 117-120°C).



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Figure 2: Purification workflow leveraging the pH-dependent solubility profile.

References

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- Eli Lilly and Co. (1957).[5] Substituted Butanediols and Methods for their Preparation. US Patent 2,812,363. (Describing synthesis of p-chloroatrolactic acid intermediate). Available at:

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